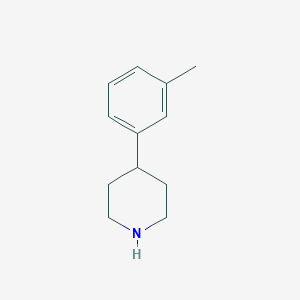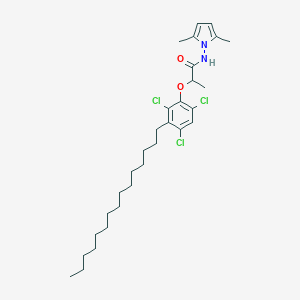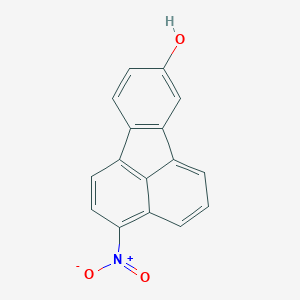
3-Nitrofluoranthen-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrofluoranthen-8-ol is a fluorescent dye that has been widely used in scientific research. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon that has been extensively studied due to its unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 3-Nitrofluoranthen-8-ol is based on its ability to fluoresce when excited by light. The fluorescent properties of the dye allow it to be used for the detection of various biological molecules and processes. The dye can be conjugated to specific molecules, such as antibodies or DNA, to allow for the detection of specific targets.
Efectos Bioquímicos Y Fisiológicos
3-Nitrofluoranthen-8-ol has no known biochemical or physiological effects. It is a non-toxic dye that is commonly used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Nitrofluoranthen-8-ol in lab experiments include its high sensitivity and specificity for the detection of biological molecules and processes. It is also a non-toxic dye that can be used in live cells. The limitations of using the dye include its limited photostability, which can lead to photobleaching, and its limited availability.
Direcciones Futuras
There are several future directions for the use of 3-Nitrofluoranthen-8-ol in scientific research. One direction is the development of more photostable derivatives of the dye. Another direction is the development of new conjugation methods to allow for the detection of specific targets. Additionally, the use of 3-Nitrofluoranthen-8-ol in combination with other fluorescent dyes or imaging techniques could lead to new insights into biological processes.
Métodos De Síntesis
The synthesis of 3-Nitrofluoranthen-8-ol involves the reaction of fluorene with nitric acid and sulfuric acid. The reaction results in the formation of a nitro group at the 3-position of the fluorene molecule. The nitro group is then reduced to an amino group using sodium dithionite. The amino group is then coupled with a fluorophore to form 3-Nitrofluoranthen-8-ol.
Aplicaciones Científicas De Investigación
3-Nitrofluoranthen-8-ol has been widely used in scientific research as a fluorescent dye. It has been used for the detection of DNA damage and repair, protein-protein interactions, and protein-DNA interactions. It has also been used for the detection of reactive oxygen species (ROS) and the measurement of intracellular pH.
Propiedades
Número CAS |
115664-58-9 |
|---|---|
Nombre del producto |
3-Nitrofluoranthen-8-ol |
Fórmula molecular |
C16H9NO3 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
3-nitrofluoranthen-8-ol |
InChI |
InChI=1S/C16H9NO3/c18-9-4-5-10-12-6-7-15(17(19)20)13-3-1-2-11(16(12)13)14(10)8-9/h1-8,18H |
Clave InChI |
PBQVIBXOKDPEMG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)O)[N+](=O)[O-] |
Otros números CAS |
115664-58-9 |
Sinónimos |
3-Nitrofluoranthen-8-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



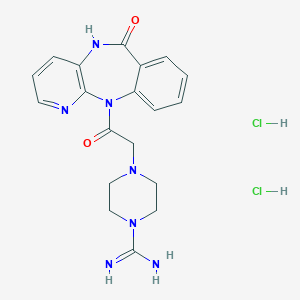
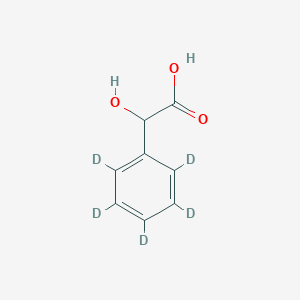
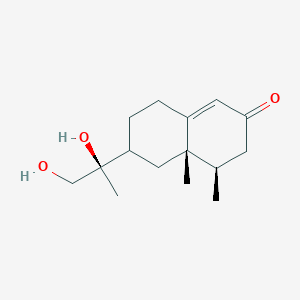
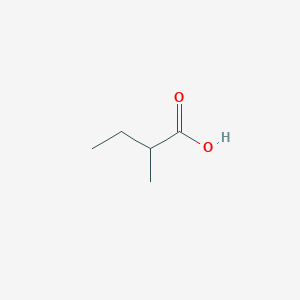
![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)
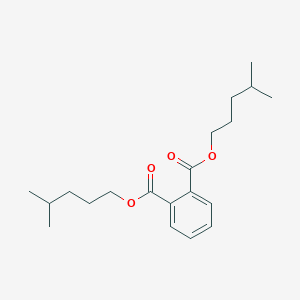
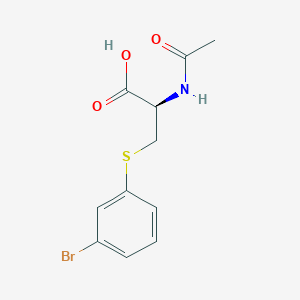
![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)
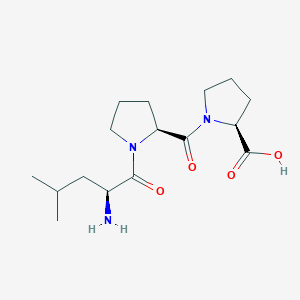
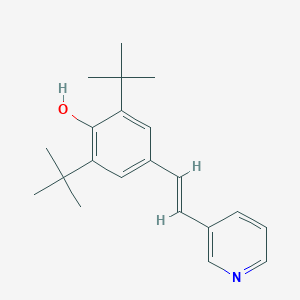
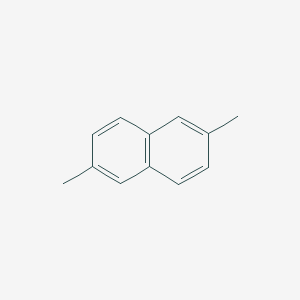
![2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B47088.png)
